ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate is a useful research compound. Its molecular formula is C12H13N3O3 and its molecular weight is 247.254. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Structure and Crystallography
- The compound exhibits non-planar geometry with significant interactions in its crystalline form, involving π–π stacking and C—H⋯O interactions, contributing to its stability and properties (Ahmed, Yasin, Tahir, Hafeez, & Aziz, 2013).
Corrosion Inhibition
- Triazole derivatives, including ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate, have been found to be effective as ecological corrosion inhibitors for mild steel in acidic environments. They function as mixed-type inhibitors with high inhibition efficiency, which is significant for industrial applications (Nahlé et al., 2021).
Synthesis and Reactions
- The compound is synthesized through reactions involving ethyl 2-(1H-1,2,4-triazol-1-yl)acetate with other reagents, leading to various derivatives with potential applications in materials science and chemistry (Jian, Bai, Li, & Xiao, 2005).
Antimicrobial and Antitumor Activities
- Certain derivatives of the compound have shown antimicrobial activity against various microorganisms and potential antitumor effects. This suggests its relevance in pharmaceutical research and drug development (Demirbas, Karaoglu, Demirbaş, & Sancak, 2004).
Mechanism of Action
Target of Action
It’s known that 1,2,4-triazole derivatives can bind with high affinity to multiple receptors . These compounds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .
Mode of Action
It’s known that the anticancer activity of 1,2,4-triazole derivatives is due to the n1 and n2 nitrogen atoms of the triazole moiety that actively contribute in binding to the active site of enzyme .
Biochemical Pathways
1,2,4-triazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
The ability of 1,2,4-triazole derivatives to form hydrogen bonds with different targets can lead to the improvement of pharmacokinetics .
Result of Action
It’s known that 1,2,4-triazole derivatives have shown promising cytotoxic activity against various cancer cell lines .
Action Environment
The structure of 1,2,4-triazole derivatives can be influenced by the environment, which can further affect their inhibitory activity .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Molecular Mechanism
It is known that triazole compounds can interact with the catalytic domain of certain enzymes, potentially providing new insights for developing these compounds as potential therapeutic agents .
Properties
IUPAC Name |
ethyl 2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-2-17-11(16)8-18-12-13-9-15(14-12)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYNJPNVAKFTFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=NN(C=N1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.